molecular formula C11H20N4O B13536861 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide

Cat. No.: B13536861
M. Wt: 224.30 g/mol
InChI Key: OSDSKLQCOYWGDT-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide is a synthetic organic compound that features a pyrazole ring, an amide group, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the hexanamide chain and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid
  • 2-Methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-Methyl-2-(methylamino)-6-(1h-pyrazol-1-yl)hexanamide has a longer hexanamide chain, which may influence its chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(methylamino)-6-pyrazol-1-ylhexanamide

InChI

InChI=1S/C11H20N4O/c1-11(13-2,10(12)16)6-3-4-8-15-9-5-7-14-15/h5,7,9,13H,3-4,6,8H2,1-2H3,(H2,12,16)

InChI Key

OSDSKLQCOYWGDT-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=CC=N1)(C(=O)N)NC

Origin of Product

United States

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